
Gadolinium(III) acetate hydrate
Overview
Description
Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. This compound is known for its ground state ferromagnetism in its tetrahydrate form .
Preparation Methods
Gadolinium(III) acetate hydrate can be synthesized through the reaction of gadolinium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{HOAc} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd(OAc)}_3(\text{H}_2\text{O})_2)_2]·4\text{H}_2\text{O} ] This method involves crystallizing the tetrahydrate from an aqueous solution .
Chemical Reactions Analysis
Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.
Coordination Reactions: this compound can form coordination compounds with various ligands, which are useful in different applications.
Scientific Research Applications
Medical Applications
1. MRI Contrast Agent
Gadolinium(III) acetate hydrate is primarily utilized as a contrast agent in Magnetic Resonance Imaging (MRI). Its paramagnetic properties enhance the contrast of images, allowing for better visualization of internal structures. The compound is often administered in chelated forms to minimize toxicity and improve excretion rates from the body .
Case Study: Safety and Efficacy
A review of gadolinium-based contrast agents highlighted that while gadolinium enhances imaging quality, concerns about its retention in tissues have emerged, particularly in patients with renal impairment. Studies indicate that macrocyclic gadolinium chelates exhibit higher stability and lower toxicity compared to linear forms .
Materials Science Applications
2. Optical Materials
this compound serves as a precursor for the synthesis of optical glasses and phosphors used in color television tubes. Its incorporation into materials enhances their optical properties, making it valuable for producing high-performance optical devices .
3. Microwave Applications
The compound is also used to create Gadolinium Yttrium Garnets (Gd:Y3Al5O12), which are critical in microwave technology due to their excellent dielectric properties. These garnets are utilized in various electronic components, including filters and resonators .
Catalysis
4. Catalytic Applications
In the field of catalysis, this compound is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it suitable for applications in organic synthesis and environmental protection .
Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Medical Imaging | MRI Contrast Agent | Enhances image quality; concerns over tissue retention |
Optical Materials | Production of Optical Glasses | Improves optical properties; used in phosphors for displays |
Microwave Technology | Gadolinium Yttrium Garnets | Essential for electronic components; excellent dielectric properties |
Catalysis | Laboratory Reagent | Facilitates various chemical reactions; used in environmental applications |
Mechanism of Action
The mechanism of action of gadolinium(III) acetate hydrate, particularly in medical applications, involves its paramagnetic properties. When used as a contrast agent in MRI, gadolinium ions enhance the relaxation rates of water protons in the body, thereby improving the contrast of the images. The gadolinium ions bind to water molecules, and the rapid exchange of these water molecules with bulk water is a key factor in their effectiveness .
Comparison with Similar Compounds
Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:
Gadolinium(III) chloride: Used in similar applications but has different solubility and reactivity properties.
Gadolinium(III) nitrate: Another gadolinium salt with distinct chemical behavior and uses.
Gadolinium(III) sulfate: Known for its use in various industrial applications.
This compound is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .
Biological Activity
Gadolinium(III) acetate hydrate (Gd(OOCCH₃)₃·xH₂O), with a molecular weight of approximately 334.39 g/mol, is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties as a contrast agent in medical imaging. This article explores the biological activity of this compound, focusing on its synthesis, applications, and implications for health.
Synthesis and Characterization
This compound can be synthesized through a reaction involving gadolinium oxide and acetic acid. The process typically involves heating gadolinium oxide in a concentrated acetic acid solution, followed by evaporation to obtain the hydrate as a white crystalline powder . The purity of commercially available this compound is generally reported to be 99.9% .
Biological Applications
1. MRI Contrast Agent:
Gadolinium(III) ions are widely used in Magnetic Resonance Imaging (MRI) as contrast agents due to their ability to enhance the relaxation rates of protons in tissues. Gadolinium's paramagnetic properties stem from its seven unpaired electrons, which significantly influence water proton relaxation times, thus improving image clarity .
2. Neutron Capture Therapy:
Recent studies have explored the use of gadolinium isotopes in neutron capture therapy for treating certain types of tumors, such as glioblastoma multiforme. Gadolinium-157, in particular, has shown promise due to its high neutron capture cross-section, allowing targeted radiation therapy .
3. Biocompatibility and Toxicity:
While gadolinium-based contrast agents are generally considered safe, there are concerns regarding their accumulation in the body, particularly in patients with renal impairment. Studies indicate that gadolinium can accumulate in organs such as the liver and spleen, raising concerns about nephrogenic systemic fibrosis (NSF) associated with gadolinium exposure .
Case Studies
Study 1: Gadolinium Accumulation
A study on patients receiving gadolinium-based contrast agents revealed significant accumulation of gadolinium in various organs over time. The spleen showed the highest concentration, followed by the lungs and liver. This finding highlights the need for careful monitoring of gadolinium levels in patients with compromised kidney function .
Study 2: Neutron Capture Therapy Efficacy
In a preliminary study assessing neutron capture therapy using gadolinium-157, researchers were able to visualize the subcellular distribution of gadolinium within glioblastoma cells. The results showed heterogeneous distribution patterns that could inform future therapeutic strategies .
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₆H₉GdO₆ |
Molecular Weight | 334.39 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Purity | ≥99.9% |
Density | 1.611 g/cm³ |
Sensitivity | Hygroscopic |
Table 2: Biological Activity Overview
Q & A
Q. Basic: What are the recommended methods for synthesizing high-purity Gadolinium(III) acetate hydrate?
This compound is typically synthesized by reacting gadolinium oxide (Gd₂O₃) or gadolinium chloride (GdCl₃) with acetic acid under controlled conditions. A common method involves dissolving gadolinium oxide in glacial acetic acid under reflux (120°C for 4 hours) to form a precursor solution, followed by filtration to remove particulate contaminants . The hydrate form is obtained by crystallization under ambient or controlled humidity conditions. Purity (>99.9%) is achieved using trace-metal-grade reagents and inert atmosphere handling to minimize contamination .
Q. Basic: How can the purity and hydration state of this compound be experimentally determined?
The hydration state (xH₂O) is quantified via thermogravimetric analysis (TGA), where mass loss is measured between 100–300°C to account for bound water . Purity is assessed using inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis and X-ray diffraction (XRD) to confirm crystallinity . For advanced verification, Fourier-transform infrared (FTIR) spectroscopy identifies acetate ligand coordination modes (e.g., symmetric vs. asymmetric stretching at ~1400–1600 cm⁻¹) .
Q. Advanced: How can synthesis parameters be optimized for applications in nanomaterial fabrication (e.g., nanoscintillators)?
Optimization involves tuning reaction solvents and ligands. For example, propionic acid enhances solubility and ligand exchange kinetics compared to acetic acid, enabling uniform nanoparticle growth . Post-synthesis, hydrothermal treatment at 180–200°C for 12–24 hours improves crystallinity and reduces defects in gadolinium-based oxides . Additionally, doping with europium or cerium ions (using co-precipitation) enhances photoluminescence efficiency in nanoscintillators .
Q. Advanced: What challenges arise when using this compound as a precursor for oxide ceramics, and how are they mitigated?
Key challenges include:
- Thermal decomposition variability : The hydrate form decomposes at ~300°C to Gd₂O₃, but residual carbon from acetate ligands can contaminate ceramics. Calcination in oxygen-rich atmospheres at 600°C for 6 hours ensures complete carbon removal .
- Particle agglomeration : Sol-gel methods with chelating agents (e.g., citric acid) produce finer, more homogeneous powders .
- Hygroscopicity : Storage in desiccators with silica gel prevents water reabsorption, which alters stoichiometry .
Q. Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required to prevent inhalation of fine powders .
- Ventilation : Use fume hoods for weighing and dissolution to minimize airborne exposure .
- Storage : Keep in sealed, moisture-resistant containers under inert gas (argon) to prevent hydrolysis .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .
Q. Advanced: How does the choice of precursor (e.g., acetate vs. nitrate) impact the properties of gadolinium-based materials?
- Reactivity : Acetate precursors decompose at lower temperatures (~300°C) than nitrates (>400°C), enabling energy-efficient processing .
- Morphology : Acetates yield smaller crystallite sizes due to slower decomposition kinetics, beneficial for catalytic surfaces .
- Purity : Nitrates may introduce nitrate impurities in oxides, whereas acetates leave minimal carbon residues after calcination .
Q. Advanced: What mechanistic insights exist for gadolinium(III) acetate in coordination chemistry?
Gadolinium(III) acetate forms polynuclear complexes in solution, with acetate acting as a bridging ligand. Studies using extended X-ray absorption fine structure (EXAFS) reveal a coordination number of 8–9, involving both bidentate and monodentate acetate binding . In aqueous systems, pH-dependent speciation (e.g., [Gd(OAc)₃(H₂O)₃]⁰ at pH 4–6) influences reactivity in catalytic or biomedical applications .
Q. Basic: What solvents are compatible with this compound for solution-based processing?
The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and weakly acidic solvents (e.g., propionic acid) . Limited solubility in water (0.1–1 g/L at 25°C) necessitates sonication or mild heating (40–60°C) for aqueous dispersions . Avoid alcohols, which can induce ligand exchange and precipitate hydroxides .
Q. Advanced: How is this compound utilized in the study of magnetic relaxation phenomena?
Gadolinium’s high magnetic moment (7.94 µB) makes it a model system for studying spin-lattice relaxation. In pulsed EPR experiments, doping Gd(III) acetate into diamagnetic hosts (e.g., yttrium acetate) isolates spin-spin interactions, enabling precise measurement of relaxation times (T₁, T₂) under variable temperatures (4–300 K) .
Q. Basic: What spectroscopic techniques are used to analyze acetate coordination in Gadolinium(III) complexes?
- FTIR : Peaks at 1560 cm⁻¹ (asymmetric COO⁻ stretch) and 1420 cm⁻¹ (symmetric COO⁻ stretch) confirm bidentate coordination .
- NMR : ¹H NMR in D₂O shows acetate methyl protons at ~1.8–2.1 ppm, with splitting patterns indicating ligand exchange rates .
- XANES : X-ray absorption near-edge structure probes Gd(III) oxidation state and local symmetry .
Properties
IUPAC Name |
acetic acid;gadolinium;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUMMSAJAYYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14GdO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-93-7 | |
Record name | Gadolinium(III) acetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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